molecular formula C18H31N3O3S B11655024 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol

2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol

Cat. No.: B11655024
M. Wt: 369.5 g/mol
InChI Key: XMCOTTQGDMXRLA-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol is a complex organic compound that features a morpholine ring, a sulfanyl group, and a pyrimidine core

Preparation Methods

The synthesis of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the octyl group and the morpholine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyrimidine core, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and the pyrimidine core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar compounds include:

    2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3-benzoxazole: This compound shares the morpholine and sulfanyl groups but has a benzoxazole core instead of a pyrimidine core.

    2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole: Similar to the benzoxazole derivative, this compound features a benzothiazole core.

The uniqueness of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol lies in its specific combination of functional groups and its pyrimidine core, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H31N3O3S

Molecular Weight

369.5 g/mol

IUPAC Name

4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-octyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H31N3O3S/c1-2-3-4-5-6-7-8-15-16(22)19-18(20-17(15)23)25-14-11-21-9-12-24-13-10-21/h2-14H2,1H3,(H2,19,20,22,23)

InChI Key

XMCOTTQGDMXRLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)SCCN2CCOCC2)O

Origin of Product

United States

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